molecular formula C8H17ClN2O2 B11748517 (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

Cat. No.: B11748517
M. Wt: 208.68 g/mol
InChI Key: RPOOMVSVQPMDGI-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclobutyl ring and an amino group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride typically involves the manipulation of functional groups on precursor molecules. One common approach is the directed manipulation of functional groups on D-glucose to synthesize the desired compound . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7+;/m1./s1

InChI Key

RPOOMVSVQPMDGI-HHQFNNIRSA-N

Isomeric SMILES

C1CC(C1)C[C@H]([C@@H](C(=O)N)O)N.Cl

Canonical SMILES

C1CC(C1)CC(C(C(=O)N)O)N.Cl

Origin of Product

United States

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